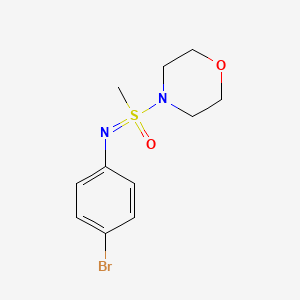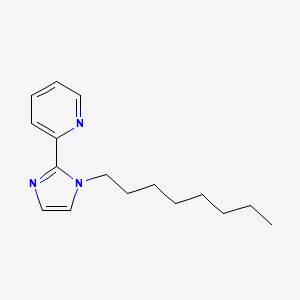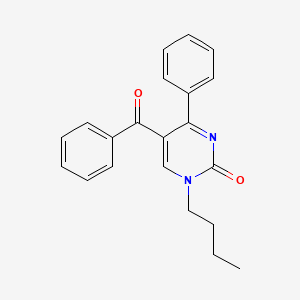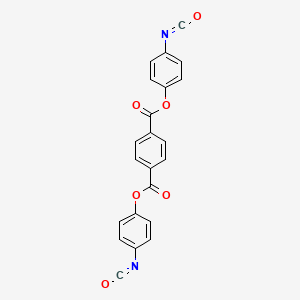
6,6'-Dinitro-2,2'-bi-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dinitro-2,2’-bi-1,3-benzothiazole is a chemical compound with the molecular formula C14H6N4O4S2 It is a derivative of benzothiazole, characterized by the presence of two nitro groups at the 6 and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitro-2,2’-bi-1,3-benzothiazole typically involves the nitration of 2,2’-bi-1,3-benzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 6,6’-Dinitro-2,2’-bi-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dinitro-2,2’-bi-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6,6’-Diamino-2,2’-bi-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
6,6’-Dinitro-2,2’-bi-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6’-Dinitro-2,2’-bi-1,3-benzothiazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A related compound with a similar benzothiazole core but different functional groups.
4,7-Dibromo-2,1,3-benzothiadiazole: Another derivative used in the synthesis of light-emitting diodes and conducting polymers.
Uniqueness
6,6’-Dinitro-2,2’-bi-1,3-benzothiazole is unique due to the presence of two nitro groups at specific positions, which impart distinct chemical and biological properties
Properties
CAS No. |
116307-20-1 |
|---|---|
Molecular Formula |
C14H6N4O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-nitro-2-(6-nitro-1,3-benzothiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H6N4O4S2/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H |
InChI Key |
URMODYDMYNBNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)




![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)



